2-(4-oxoquinazolin-3(4H)-yl)butanoic acid
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Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)butanoic acid is a compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound consists of a quinazolinone core with a butanoic acid side chain, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Quinazolinone derivatives have been known to interact with various biological targets, including penicillin-binding proteins .
Mode of Action
Some quinazolinone derivatives have been found to inhibit the growth of bacteria by impairing the integrity of cell membranes .
Biochemical Pathways
It’s known that quinazolinone derivatives can interfere with bacterial cell wall synthesis, leading to bactericidal effects .
Result of Action
Some quinazolinone derivatives have shown strong bactericidal activity and a lower tendency for developing bacterial resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves the annulation of o-amino benzamides with thiols. This one-pot intermolecular reaction is efficient and does not require transition metals or external oxidants . The reaction conditions are mild, and the process is straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale quinazolinone synthesis can be applied. These methods often involve optimizing reaction conditions to increase yield and purity, using scalable techniques such as continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound’s derivatives have shown potential as antibacterial and anticancer agents.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Isoquinoline Derivatives: These molecules also have a heterocyclic core and are known for their diverse pharmacological properties.
Uniqueness
2-(4-oxoquinazolin-3(4H)-yl)butanoic acid stands out due to its specific side chain, which can influence its reactivity and biological activity. The presence of the butanoic acid moiety allows for unique interactions with biological targets and can enhance the compound’s solubility and bioavailability.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-10(12(16)17)14-7-13-9-6-4-3-5-8(9)11(14)15/h3-7,10H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIZXZUKXBPCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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